molecular formula C22H30N2O3 B12867175 1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid

Katalognummer: B12867175
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: FNFQEQBNFWYJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a highly substituted aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety and the carboxylic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **1-((5-Methyl-2-phenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
  • **1-((5-Methyl-2-(2,3,4,5-tetramethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid

Uniqueness

1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its highly substituted aromatic ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C22H30N2O3

Molekulargewicht

370.5 g/mol

IUPAC-Name

1-[[5-methyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C22H30N2O3/c1-12-13(2)15(4)20(16(5)14(12)3)21-23-19(17(6)27-21)11-24-9-7-18(8-10-24)22(25)26/h18H,7-11H2,1-6H3,(H,25,26)

InChI-Schlüssel

FNFQEQBNFWYJMB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1C)C)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.